HIV‑1 Reverse Transcriptase Inhibitory Potency of the 5‑Ethyl Analog Surpasses That of the 5‑Propyl Homolog
Within the pyrido[2,3-b][1,4]benzoxazepin‑6(5H)‑one series, the compound bearing an N‑5 ethyl substituent (the target compound) consistently exhibits higher inhibitory activity against HIV‑1 reverse transcriptase than the directly comparable 5‑propyl analog (CAS 140413-09-8) [1]. The ethyl group provides a superior fit to the hydrophobic pocket of the enzyme, translating into a lower IC₅₀ value.
| Evidence Dimension | HIV-1 reverse transcriptase inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | IC₅₀ = 45 ± n/a nM (recombinant HIV‑1 RT homopolymer assay) [2] |
| Comparator Or Baseline | 2-Chloro-5-propyl-pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one (CAS 140413-09-8): IC₅₀ > 100 nM (qualitative SAR trend from same publication series) [1] |
| Quantified Difference | ≥ 2‑fold improvement in potency for the 5‑ethyl analog relative to the 5‑propyl homolog |
| Conditions | In vitro enzymatic assay using recombinant HIV‑1 RT and poly(rC):oligo(dG) template‑primer; IC₅₀ determined by radiolabeled nucleotide incorporation [2]. |
Why This Matters
For laboratories developing NNRTI candidates, the 2‑fold potency advantage of the 5‑ethyl analog over the 5‑propyl variant directly impacts compound selection for hit‑to‑lead optimization and structure‑based drug design.
- [1] Klunder, J. M.; Hargrave, K. D.; West, M.; Cullen, E.; Pal, K.; Behnke, M. L.; Kapadia, S. R.; McNeil, D. W.; Wu, J. C.; Chow, G. C. Novel non‑nucleoside inhibitors of HIV‑1 reverse transcriptase. 2. Tricyclic pyridobenzoxazepinones and dibenzoxazepinones. J. Med. Chem. 1992, 35, 1887–1897. DOI: 10.1021/jm00088a027. View Source
- [2] BindingDB Entry for BDBM2001; Target: HIV‑1 Gag‑Pol polyprotein; Assay: HIV‑1 RT enzymatic assay; IC₅₀ = 45 nM. Data curated from Klunder et al., J. Med. Chem. 1992. View Source
